Benzoyl bromide

Acyl halide kinetics Microemulsion solvolysis Leaving group effect

Benzoyl bromide (C₇H₅BrO, MW 185.02) is an aromatic acyl halide belonging to the benzoyl halide family, which includes benzoyl fluoride, benzoyl chloride, and benzoyl iodide. It exists as a liquid at ambient temperature (melting point −24°C) with a boiling point of 218–219°C and density of 1.57 g/cm³ at 25°C.

Molecular Formula C7H5BrO
Molecular Weight 185.02 g/mol
CAS No. 618-32-6
Cat. No. B1216830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl bromide
CAS618-32-6
Synonymsbenzoyl bromide
Molecular FormulaC7H5BrO
Molecular Weight185.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)Br
InChIInChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H
InChIKeyAQIHMSVIAGNIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl Bromide CAS 618-32-6: Baseline Properties for Sourcing and Technical Selection


Benzoyl bromide (C₇H₅BrO, MW 185.02) is an aromatic acyl halide belonging to the benzoyl halide family, which includes benzoyl fluoride, benzoyl chloride, and benzoyl iodide . It exists as a liquid at ambient temperature (melting point −24°C) with a boiling point of 218–219°C and density of 1.57 g/cm³ at 25°C . As the brominated analog in the benzoyl halide series, it serves as a benzoylating agent in organic synthesis and pharmaceutical intermediate preparation .

Why Benzoyl Bromide Cannot Be Casually Replaced by Benzoyl Chloride or Other Acyl Halides


Acyl halides exhibit leaving-group-dependent reactivity that precludes generic interchange in kinetic applications [1]. The halogen mobility order for benzoyl halides follows F < Cl < Br, with benzoyl bromide demonstrating substantially higher solvolytic and nucleophilic substitution rates than its chloride and fluoride counterparts [1]. This reactivity differential is governed by both leaving group ability and the relative contribution of associative versus dissociative pathways, which shift as a function of reaction medium water content and polarity [1]. Consequently, substituting benzoyl chloride for benzoyl bromide in a synthetic protocol alters not only the rate of acylation but also the mechanistic balance of the transformation, potentially compromising reaction selectivity, yield, and reproducibility [1].

Quantitative Differentiation of Benzoyl Bromide: Head-to-Head Comparative Evidence for Procurement Decisions


Benzoyl Bromide vs. Benzoyl Chloride vs. Benzoyl Fluoride: Solvolysis Rate Comparison in Microemulsions

In a direct head-to-head kinetic study of benzoyl bromide (BzBr), benzoyl chloride (BzCl), and benzoyl fluoride (BzF) in AOT/isooctane/water microemulsions at 25°C, the intrinsic interfacial rate constants ki(BzX) exhibited a clear leaving-group dependence [1]. The study established a halogen mobility order of F < Cl < Br, with benzoyl bromide displaying the highest solvolytic reactivity among the three benzoyl halides examined [1]. Notably, the sensitivity of the reaction rate to the leaving group varies with the water content (W = [H₂O]/[AOT]), indicating that mechanistic displacement occurs between associative and dissociative pathways depending on both the halide identity and the microemulsion composition [1].

Acyl halide kinetics Microemulsion solvolysis Leaving group effect

Benzoyl Bromide vs. Benzoyl Chloride vs. Benzoyl Fluoride: Electrochemical Carboxylation Yield Comparison

A comparative study of electrochemical activation and carboxylation of benzoyl halides demonstrated a striking leaving-group-dependent yield of phenylglyoxylic acid [1]. When benzoyl fluoride was used as the substrate, the yield of phenylglyoxylic acid was 0% [1]. The yield increased substantially upon transitioning to benzoyl chloride and reached 88% with benzoyl bromide as the acyl halide substrate [1].

Electrochemical synthesis Carboxylation yield Acyl halide activation

Benzoyl Bromide vs. Benzoyl Chloride: Halogen Mobility and SN2 Reactivity Order

Conductimetric kinetic studies of isopropanolysis (solvolysis) reactions involving butanoyl and benzoyl fluorides, chlorides, and bromides established a consistent halogen mobility order for benzoyl halides: F < Cl < Br [1]. Benzoyl bromide exhibited the highest mobility and correspondingly the highest SN2 reactivity among the series [1]. The substrate class reactivity order was determined as perfluoroalkanoyl > benzoyl > alkanoyl [1].

SN2 kinetics Halogen mobility Isopropanolysis

Benzoyl Bromide vs. Benzoyl Chloride: Carbon-Halogen Bond Dissociation Energy Comparison

Pyrolysis studies of benzoyl bromide and benzoyl chloride provide quantitative thermochemical differentiation. The carbon-bromine bond dissociation energy for benzoyl bromide was determined to be 57.0 kcal/mol [1]. In comparison, the carbon-chlorine bond dissociation energy for benzoyl chloride is higher at approximately 73 kcal/mol [2]. This ~16 kcal/mol difference in bond strength directly correlates with the observed higher reactivity of benzoyl bromide.

Bond dissociation energy Pyrolysis kinetics Thermochemical data

Benzoyl Bromide vs. Benzoyl Chloride: Physical Property Differentiation for Handling and Storage

Benzoyl bromide and benzoyl chloride exhibit distinct physical property profiles that affect procurement and handling decisions. Benzoyl bromide has a melting point of −24°C and boiling point of 218–219°C, compared to benzoyl chloride's melting point of −1°C and boiling point of 197–198°C . The density of benzoyl bromide (1.57 g/cm³ at 25°C) is approximately 30% higher than that of benzoyl chloride (1.21 g/cm³ at 25°C) . Both compounds appear as colorless to yellow liquids, though benzoyl bromide tends toward darker coloration upon decomposition .

Physical properties Storage conditions Handling specifications

Evidence-Backed Application Scenarios for Benzoyl Bromide: Where Comparative Data Support Its Selection


Accelerated Benzoylation of Sterically Hindered or Electron-Deficient Substrates

Synthetic protocols requiring rapid and complete benzoylation of hindered alcohols, amines, or electron-deficient nucleophiles benefit from benzoyl bromide's intrinsically higher solvolytic and SN2 reactivity. The established halogen mobility order (F < Cl < Br) in both microemulsion [1] and isopropanolysis [2] systems demonstrates that benzoyl bromide provides the fastest reaction kinetics among commercially available benzoyl halides, reducing reaction time and minimizing side product formation from competitive decomposition pathways. This makes it the preferred acylating agent when benzoyl chloride yields incomplete conversion under standard conditions.

Electrochemical Synthesis of Phenylglyoxylic Acid and Related α-Keto Acids

Electrochemical carboxylation of benzoyl halides represents a direct route to phenylglyoxylic acid and structurally related α-keto acid derivatives. Comparative data show that benzoyl fluoride provides 0% yield, while benzoyl bromide delivers 88% yield under identical conditions [1]. This nearly quantitative yield advantage makes benzoyl bromide the only viable benzoyl halide substrate for this specific electrochemical transformation. Researchers and process chemists pursuing electrocarboxylation of acyl halides should select benzoyl bromide exclusively to achieve preparatively useful yields.

Mechanistic Investigations Requiring Dissociative Solvolytic Pathways

In microemulsion and solvolytic media where the water content dictates the mechanistic balance between associative and dissociative pathways, benzoyl bromide provides greater sensitivity to dissociative character than benzoyl chloride or fluoride [1]. For mechanistic studies probing leaving-group effects, solvent nucleophilicity, or the transition between SN1-type and SN2-type mechanisms, benzoyl bromide serves as the most informative benzoyl halide substrate due to its pronounced dissociative pathway contribution and its established behavior in Grunwald-Winstein correlation analyses [2].

Low-Temperature Liquid-Phase Reactions Requiring Extended Liquid Range

Processes conducted in cold environments or requiring sub-ambient liquid handling benefit from benzoyl bromide's melting point of −24°C, which extends its liquid range 23°C lower than benzoyl chloride (mp −1°C) [1]. This property eliminates the need for additional heating equipment to maintain liquidity during winter shipments, cold-room synthesis, or reactions where thermal sensitivity of other components precludes warming. The combination of low melting point and high density (1.57 g/cm³) also facilitates accurate volumetric dispensing in automated synthesis platforms [1].

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